3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid
Overview
Description
3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a methyl group, a methylthio group, a vinyl group, and a carboxylic acid group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-methylthiophene.
Methylation: The methylation of 3-methylthiophene is carried out using methyl iodide and a strong base such as sodium hydride to introduce the methylthio group at the 5-position.
Carboxylation: The carboxylic acid group is introduced at the 2-position through a carboxylation reaction using carbon dioxide and a strong base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the carboxylic acid group to an alcohol.
Substitution: Introduction of halogens or nitro groups at specific positions on the thiophene ring.
Scientific Research Applications
3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
3-Methylthiophene-2-carboxylic acid: Lacks the vinyl and methylthio groups, resulting in different chemical properties.
5-Methyl-4-vinylthiophene-2-carboxylic acid: Lacks the methylthio group, affecting its reactivity and applications.
4-Vinylthiophene-2-carboxylic acid: Lacks both the methyl and methylthio groups, leading to distinct chemical behavior.
Uniqueness
3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of the methylthio group enhances its electron-donating properties, while the vinyl group provides a site for further functionalization.
Properties
IUPAC Name |
4-ethenyl-3-methyl-5-methylsulfanylthiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S2/c1-4-6-5(2)7(8(10)11)13-9(6)12-3/h4H,1H2,2-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBMYUZFQKZPKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C=C)SC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381131 | |
Record name | 4-Ethenyl-3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-63-8 | |
Record name | 4-Ethenyl-3-methyl-5-(methylthio)-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175202-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethenyl-3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid (VTCA) contribute to the removal of mercury from water?
A1: VTCA serves as the functional monomer in the creation of a molecularly imprinted polymer (MIP) designed for mercury removal []. During polymerization, VTCA interacts with either Hg2+ or CH3Hg+ ions, which act as templates. This process creates specific binding sites within the polymer matrix that are complementary in size, shape, and chemical functionality to the target mercury species []. When the MIP is introduced to mercury-contaminated water, these tailored binding sites selectively capture and retain mercury ions, effectively removing them from the solution.
Q2: What makes VTCA a suitable choice for creating a molecularly imprinted polymer (MIP) for mercury removal?
A2: VTCA possesses structural features that make it well-suited for this application. The carboxylic acid group (COOH) can potentially form strong complexes with mercury ions []. Additionally, the presence of sulfur atoms in both the thiophene ring and the methylthio group can further enhance binding affinity through soft-soft interactions with mercury, a soft Lewis acid. This combination of chemical functionalities within VTCA allows for the creation of highly selective binding sites within the MIP, enabling efficient and targeted mercury removal from aqueous environments.
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